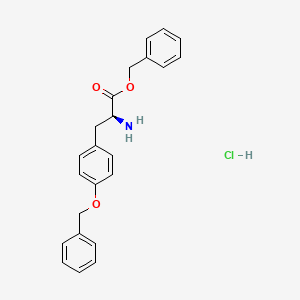
H-Tyr(Bzl)-OBzl.HCl
描述
“H-Tyr(Bzl)-OBzl.HCl” is a derivative of tyrosine . It is also known as O-benzyl-L-tyrosine . The molecular formula is C17H20ClNO3 .
Synthesis Analysis
The synthesis of “this compound” involves the use of photoredox catalysis for site-selective tyrosine bioconjugation . Another method involves the use of (TFA∙H-Tyr(Bzl)-d-Ala-Gly-Phe-NH-) 2 in acetic acid with 10% Pd/C as the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzyl group attached to the hydroxyl group of tyrosine . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.8 g/mol . It has two hydrogen bond donors . More specific physical and chemical properties are not available in the search results.安全和危害
作用机制
Target of Action
H-Tyr(Bzl)-OBzl.HCl, also known as O-Benzyl-L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine
Mode of Action
Tyrosine is known to play a crucial role in protein synthesis as it can be incorporated into proteins during translation . It’s also a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving tyrosine and its derivatives. For instance, tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin
Pharmacokinetics
The pharmacokinetics of H-Tyr(Bzl)-OBzlIt’s worth noting that the compound’s bioavailability and pharmacokinetic properties could be influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of H-Tyr(Bzl)-OBzlGiven its structural similarity to tyrosine, it may influence processes that depend on tyrosine, such as protein synthesis and the production of neurotransmitters .
生化分析
Biochemical Properties
H-Tyr(Bzl)-OBzl.HCl is involved in several biochemical reactions, primarily due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins, thereby modulating signal transduction pathways. Additionally, it may interact with transport proteins and receptors, affecting cellular uptake and signaling mechanisms .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant Chinese hamster ovary (rCHO) cells, tyrosine derivatives like this compound can affect the production of monoclonal antibodies by maintaining specific productivity and avoiding sequence variants . This compound may also induce autophagy, a cellular degradation process, under certain conditions, thereby influencing cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and influence gene expression by interacting with transcription factors and other regulatory proteins. For instance, this compound may inhibit tyrosine kinases, leading to altered phosphorylation patterns and changes in downstream signaling pathways . These interactions ultimately affect cellular processes such as growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tyrosine derivatives like this compound can degrade over time, leading to reduced efficacy and altered cellular responses . Additionally, the compound’s stability under different storage conditions, such as temperature and light exposure, can impact its biochemical properties and effectiveness in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting growth. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, this compound may be metabolized by tyrosine hydroxylase, an enzyme that converts tyrosine to L-DOPA, a precursor of dopamine . These interactions can affect the overall metabolic balance and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and distributed to organelles such as the endoplasmic reticulum and mitochondria . This distribution pattern influences its activity and function within the cell.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662685 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-01-5 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


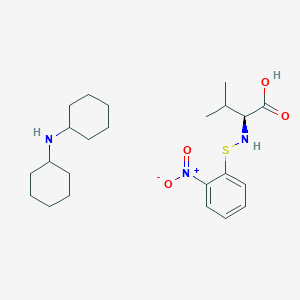
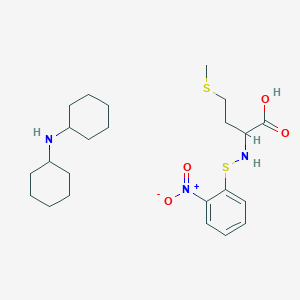
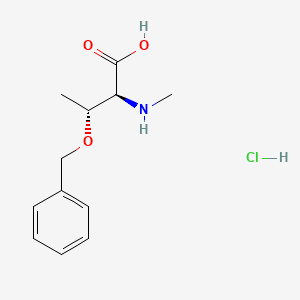
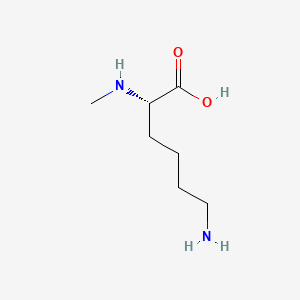
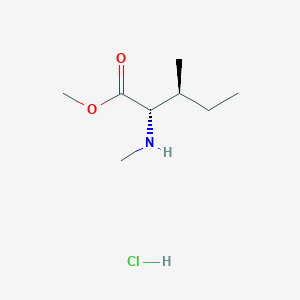
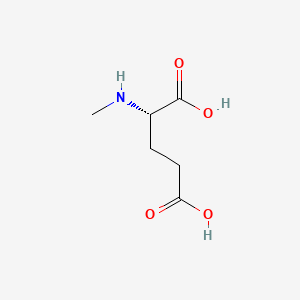

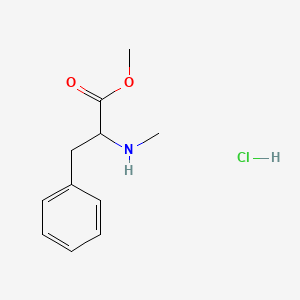
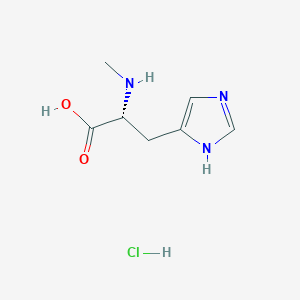
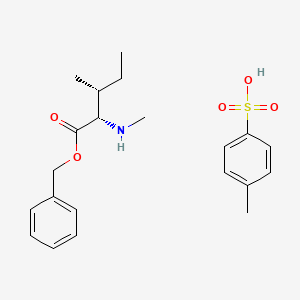

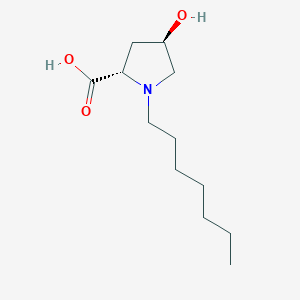

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)
